![molecular formula C13H18N2O2 B3195537 (S)-2-N-Cbz-aminomethyl-pyrrolidine CAS No. 913614-65-0](/img/structure/B3195537.png)
(S)-2-N-Cbz-aminomethyl-pyrrolidine
Overview
Description
(S)-2-N-Cbz-aminomethyl-pyrrolidine, also known as Cbz-pyrrolidine, is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral auxiliary that is commonly used in organic synthesis to create enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (S)-2-N-Cbz-aminomethyl-pyrrolidineine involves the formation of a diastereomeric complex with the substrate. This complex is then subjected to various chemical reactions, resulting in the formation of the desired product. The chiral nature of (S)-2-N-Cbz-aminomethyl-pyrrolidineine allows for the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
(S)-2-N-Cbz-aminomethyl-pyrrolidineine has no known biochemical or physiological effects on the human body. It is a stable compound that is not metabolized by the body and does not interact with any biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-2-N-Cbz-aminomethyl-pyrrolidineine in lab experiments is its ability to create enantiomerically pure compounds. This is important in the pharmaceutical industry, where the effectiveness of a drug can depend on its chirality. However, the use of (S)-2-N-Cbz-aminomethyl-pyrrolidineine can be expensive and time-consuming, and it may not be suitable for large-scale production.
Future Directions
There are several future directions for the use of (S)-2-N-Cbz-aminomethyl-pyrrolidineine in scientific research. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the application of (S)-2-N-Cbz-aminomethyl-pyrrolidineine in the preparation of new chiral ligands for asymmetric catalysis. Additionally, the use of (S)-2-N-Cbz-aminomethyl-pyrrolidineine in the synthesis of new pharmaceuticals and natural products is an area of ongoing research.
Scientific Research Applications
(S)-2-N-Cbz-aminomethyl-pyrrolidineine is commonly used as a chiral auxiliary in organic synthesis to create enantiomerically pure compounds. It has been used in the synthesis of various natural products, pharmaceuticals, and other organic compounds. It is also used in the preparation of chiral ligands for asymmetric catalysis.
properties
IUPAC Name |
benzyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHWVPAQZJMDO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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